molecular formula C16H14N6O3 B2631425 3-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 921165-81-3

3-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2631425
CAS No.: 921165-81-3
M. Wt: 338.327
InChI Key: DLAYWDHAGUDRBM-UHFFFAOYSA-N
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Description

3-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is an organic compound with the molecular formula C15H14N4O3. This compound is characterized by the presence of a nitro group, a tetrazole ring, and a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting p-tolylmethylamine with sodium azide and ammonium chloride under acidic conditions.

    Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Amidation: The final step involves the reaction of the nitro-tetrazole intermediate with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide undergoes several types of chemical reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group and the benzamide moiety.

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form various oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

    Reduction: 3-amino-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized tetrazole derivatives.

Scientific Research Applications

3-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is used in various scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The tetrazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-nitro-N-(p-tolyl)benzamide: Lacks the tetrazole ring.

    N-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide: Lacks the nitro group.

    3-amino-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide: The nitro group is reduced to an amino group.

Uniqueness

3-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is unique due to the presence of both a nitro group and a tetrazole ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Biological Activity

3-Nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological effects, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound has the molecular formula C15H14N4O3C_{15}H_{14}N_{4}O_{3} and features a nitro group, a tetrazole ring, and a benzamide moiety. These functional groups contribute to its chemical reactivity and biological properties.

Property Value
Molecular FormulaC₁₅H₁₄N₄O₃
Molecular Weight298.30 g/mol
Functional GroupsNitro, Tetrazole, Benzamide

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. This process is crucial in the context of anticancer therapies where selective toxicity to tumor cells is desired .
  • Interaction with Enzymes : The tetrazole ring may facilitate binding to specific enzymes or receptors, modulating their activity. This interaction could enhance the compound's efficacy against certain cancer cell lines.

Antimicrobial Activity

Nitro-containing compounds are well-known for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group, producing toxic intermediates that bind covalently to DNA, resulting in cell death. For instance, compounds similar to this compound have shown promising results against various microorganisms .

Case Study: Antimicrobial Efficacy

In a comparative study, derivatives of nitrobenzamides exhibited significant antimicrobial activity with IC50 values ranging from 1.71 nM to 4.72 nM against prostate cancer cells. This highlights the potential for developing new antimicrobial agents based on this compound .

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness in inducing apoptosis in cancer cells through mechanisms such as:

  • Reactive Oxygen Species (ROS) Generation : The reduction of the nitro group can lead to increased ROS production, which is known to trigger apoptotic pathways in cancer cells .
  • Selective Cytotoxicity : The compound shows selectivity for hypoxic tumor environments, making it a candidate for targeted cancer therapies .

Research Findings

A study reported that the compound's metabolites exhibited IC50 values comparable to established chemotherapeutics like CB1954, indicating its potential as a prodrug in cancer treatment .

Summary of Biological Activities

Activity Type Description
AntimicrobialEffective against various pathogens; mechanism involves DNA binding via intermediates.
AnticancerInduces apoptosis through ROS generation; selective for hypoxic conditions.

Properties

IUPAC Name

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O3/c1-11-5-7-13(8-6-11)21-15(18-19-20-21)10-17-16(23)12-3-2-4-14(9-12)22(24)25/h2-9H,10H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAYWDHAGUDRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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